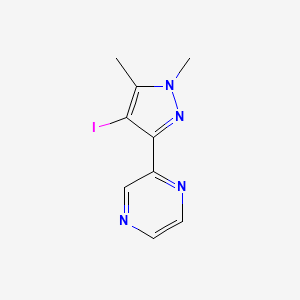
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. The presence of iodine and methyl groups on the pyrazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine typically involves the iodination of a pre-formed pyrazole ring followed by its coupling with a pyrazine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazine derivatives with hydroxyl groups.
Reduction: Formation of pyrazine derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of azido-pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Uniqueness
The presence of the iodine atom in 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound particularly valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H9IN4 |
|---|---|
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyrazine |
InChI |
InChI=1S/C9H9IN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 |
InChI-Schlüssel |
LHCAMFRCYSOTMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


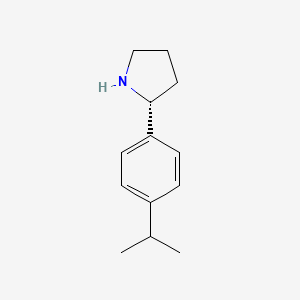

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)
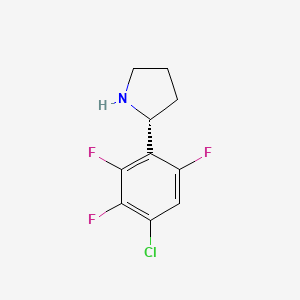
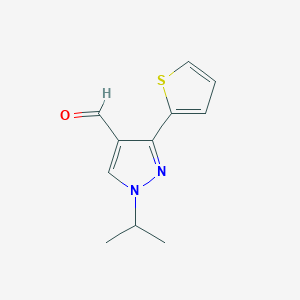
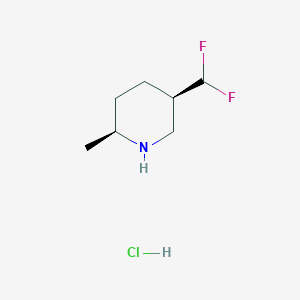

![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)

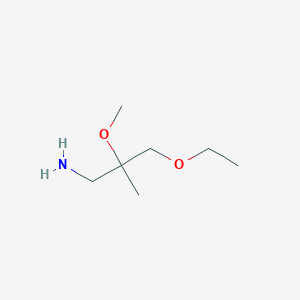
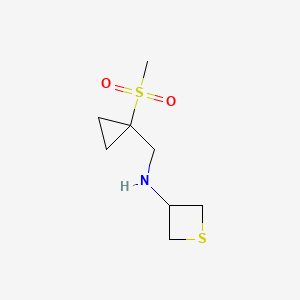
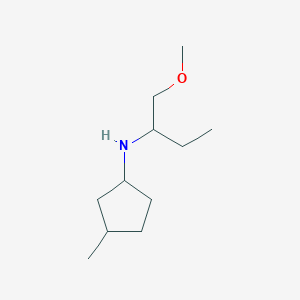
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
